1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with ethyl, nitro, and trifluoroethoxy groups
Preparation Methods
The synthesis of 1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of Substituents:
Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pressure, and the use of catalysts to achieve the desired product.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can be compared with similar compounds such as:
1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)pyrazolidine: This compound shares the trifluoroethoxy and nitro groups but differs in the pyrazole ring substitution.
4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole: Lacks the ethyl group, providing a basis for comparison in terms of reactivity and applications.
Properties
IUPAC Name |
1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O3/c1-2-12-3-5(13(14)15)6(11-12)16-4-7(8,9)10/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSYYDXQQYRJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.